![molecular formula C6H11NO5 B016837 Dimethyl Hydroxyaspartate, Mixture of Diastereomers CAS No. 471242-80-5](/img/structure/B16837.png)
Dimethyl Hydroxyaspartate, Mixture of Diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl Hydroxyaspartate is a chemical compound with the molecular formula C6H11NO5 . It exists as a mixture of diastereomers, specifically compounds 1a and 1b. Although both diastereomers are claimed to be pharmacologically active, specific data regarding their individual actions remains undisclosed .
Synthesis Analysis
An efficient synthesis of ODM-201’s diastereomers has been developed from ®-methyl 3-hydroxybutanoate or (S)-methyl 3-hydroxybutanoate. The key step in this synthesis involves the preparation of the key intermediate ®-5-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-3-carboxylic acid or (S)-5-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-3-carboxylic acid through intramolecular 1,3-dipolar cycloaddition of the vinyl diazo carbonyl compounds .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Dimethyl 2-amino-3-hydroxybutanedioate is a chemical compound that can be used in various chemical syntheses . It can serve as a building block in the creation of more complex molecules, contributing to the development of new substances with potential applications in various fields.
Pharmaceutical Research
This compound has been used in the synthesis of a novel dihydroacridinone derivative, which has been predicted to have molecular-targeted anti-EGFR (Epidermal Growth Factor Receptor) inhibitory activity . EGFR is a key driver in tumor development and progression, and inhibitors of EGFR are a promising strategy for antitumor chemotherapy .
Antitumor Activity
The synthesized dihydroacridinone derivative from dimethyl 2-amino-3-hydroxybutanedioate has shown high antitumor activity against malignant neoplasms expressing EGFR . This suggests that the compound could be used in the development of new antitumor drugs.
Drug Development
Given its potential antitumor activity, dimethyl 2-amino-3-hydroxybutanedioate could be used in drug development, particularly in the creation of new molecules targeted at carcinogenic intracellular signaling pathways .
Wirkmechanismus
Target of Action
The primary target of Dimethyl 2-amino-3-hydroxybutanedioate is the Epidermal Growth Factor Receptor (EGFR) kinase domain . EGFR is a key driver in tumor development and progression . It modulates the growth and differentiation of epithelial cells through phosphorylation of intracellular substrates .
Mode of Action
Dimethyl 2-amino-3-hydroxybutanedioate interacts with its target, the EGFR kinase domain, by forming a molecular complex with high affinity and bonding energy . This interaction results in the inhibition of EGFR, thereby disrupting the signaling pathways that drive carcinogenesis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in the growth and differentiation of epithelial cells . By inhibiting EGFR, the compound disrupts the downstream effects of this pathway, which include oncogenic transformation and acceleration of tumor growth .
Result of Action
The inhibition of EGFR by Dimethyl 2-amino-3-hydroxybutanedioate leads to a disruption in the growth and differentiation of epithelial cells . This disruption can result in the prevention of oncogenic transformation and the slowing of tumor growth . The compound has been suggested to have high antitumor activity against malignant neoplasms expressing EGFR .
Eigenschaften
IUPAC Name |
dimethyl 2-amino-3-hydroxybutanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPFNKFGJIMFFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500873 |
Source
|
Record name | Dimethyl 3-hydroxyaspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-hydroxyaspartate | |
CAS RN |
471242-80-5 |
Source
|
Record name | Dimethyl 3-hydroxyaspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.